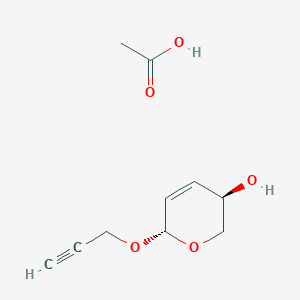
acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is a complex organic compound that features both acetic acid and a pyran ring structure This compound is notable for its unique combination of functional groups, which include an acetic acid moiety and a prop-2-ynoxy group attached to a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol typically involves multiple steps, starting with the preparation of the dihydropyran ring. One common method involves the cyclization of a suitable precursor, such as a hydroxyalkene, under acidic conditions to form the dihydropyran ring. The prop-2-ynoxy group can then be introduced through an etherification reaction, where a propargyl alcohol is reacted with the dihydropyran intermediate in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form acetic anhydride or other oxidized derivatives.
Reduction: The prop-2-ynoxy group can be reduced to form a propoxy group.
Substitution: The hydroxyl group on the dihydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Acetic anhydride, carbon dioxide, and water.
Reduction: Propoxy-dihydropyran derivatives.
Substitution: Various substituted dihydropyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its functional groups. The prop-2-ynoxy group may play a role in binding to specific active sites, while the dihydropyran ring could influence the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Azepines: Seven-membered heterocycles with one nitrogen atom.
2,4-Dichlorophenoxyacetic acid: A synthetic plant hormone used as a herbicide.
Uniqueness
Acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of an acetic acid moiety, a prop-2-ynoxy group, and a dihydropyran ring
Propiedades
Número CAS |
229015-43-4 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
acetic acid;(3R,6S)-6-prop-2-ynoxy-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3.C2H4O2/c1-2-5-10-8-4-3-7(9)6-11-8;1-2(3)4/h1,3-4,7-9H,5-6H2;1H3,(H,3,4)/t7-,8+;/m1./s1 |
Clave InChI |
ITPOJTRDPJZUQN-WLYNEOFISA-N |
SMILES isomérico |
CC(=O)O.C#CCO[C@@H]1C=C[C@H](CO1)O |
SMILES canónico |
CC(=O)O.C#CCOC1C=CC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


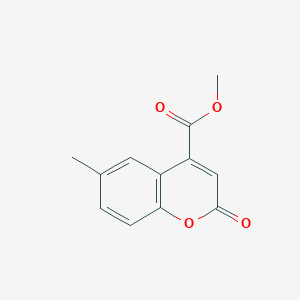
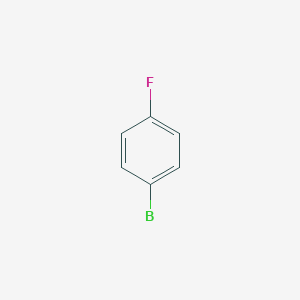
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
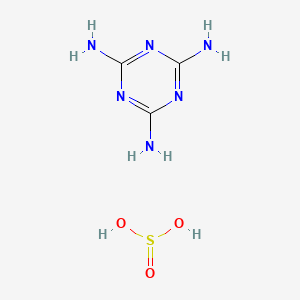
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

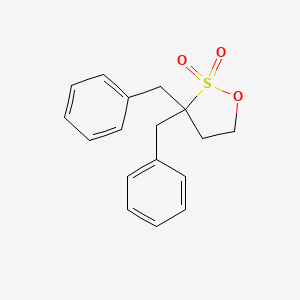
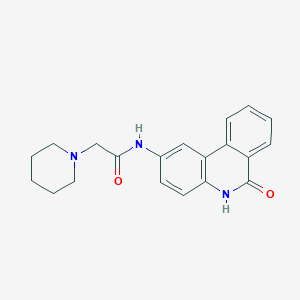
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
